5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a tert-butyl group, and an oxazole ring attached to a furan-2-carboxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the Furan-2-Carboxamide Backbone: The furan-2-carboxamide moiety is attached through amide bond formation, typically involving the reaction of a furan-2-carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amide Bond Formation: Coupling reagents such as EDCI or DCC in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-hydroxy-2-pyridinylcarbamate: Similar in structure but contains a pyridine ring instead of a furan ring.
5-bromo-N-tert-butyl-2-nitroaniline: Contains a nitro group and an aniline moiety instead of the oxazole and furan rings.
Uniqueness
5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)furan-2-carboxamide is unique due to the combination of its bromine atom, tert-butyl group, oxazole ring, and furan-2-carboxamide backbone. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)8-6-10(15-18-8)14-11(16)7-4-5-9(13)17-7/h4-6H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFXJHQYLOCUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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